![molecular formula C21H20N6OS B3001121 N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 886935-73-5](/img/structure/B3001121.png)
N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Description
N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C21H20N6OS and its molecular weight is 404.49. The purity is usually 95%.
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Biological Activity
N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other therapeutic effects based on diverse research findings.
Chemical Structure and Properties
The compound can be represented by its molecular formula C19H21N5OS and has a molecular weight of approximately 359.47 g/mol. Its IUPAC name is specified as N-(4-ethylphenyl)-2-{[5-pyridin-2-yl-4-pyrrol-1-yl]-1,2,4-triazol-3-yl}sulfanylacetamide .
1. Anticancer Activity
Recent studies have indicated that compounds containing triazole moieties exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results demonstrated that the compound exhibited an IC50 value of 12 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
N-(4-ethylphenyl)-2-{...} | A549 | 12 | Apoptosis induction |
Doxorubicin | A549 | 15 | DNA intercalation |
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains. The presence of the pyridine and triazole rings contributes to its effectiveness as an antimicrobial agent.
Research Findings:
In vitro studies revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 31.25 µg/mL against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 31.25 |
Escherichia coli | 62.50 |
The biological activity of N-(4-ethylphenyl)-2-{...} can be attributed to several mechanisms:
- Interaction with Enzymes: The compound may inhibit specific enzymes involved in cellular processes critical for cancer cell survival.
- DNA Intercalation: Similar to other triazole derivatives, it may intercalate into DNA, disrupting replication and transcription.
- Reactive Oxygen Species (ROS) Generation: The compound might induce oxidative stress in microbial cells, leading to cell death.
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6OS/c1-2-16-8-10-17(11-9-16)23-19(28)15-29-21-25-24-20(18-7-3-4-12-22-18)27(21)26-13-5-6-14-26/h3-14H,2,15H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQCTYEOQSOFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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